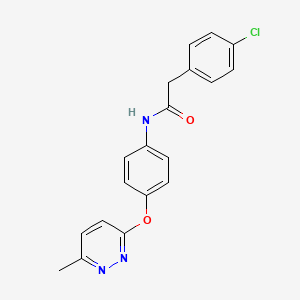

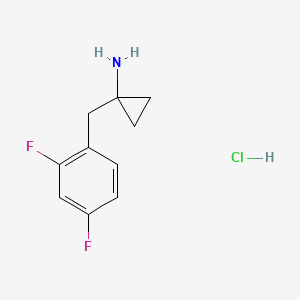

2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as antiviral properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorophenyl and acetamide groups, have been synthesized and characterized, suggesting potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent . The reaction conditions, such as temperature, time, and feed composition, were optimized to achieve a 75% yield. This suggests that the synthesis of the compound might involve similar reagents and conditions, with the potential for optimization to improve yield.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structures of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide were determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal packing . These findings indicate that the molecular structure of the compound may also exhibit similar intermolecular interactions, which could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the phenyl rings. For instance, the introduction of electronegative chlorine atoms and amino groups can lead to the formation of stable hydrogen bonds, as seen in the vibrational spectroscopic analysis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide . Such interactions are likely to affect the chemical reactivity of the compound , potentially influencing its pharmacokinetic properties and therapeutic efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The conformational preferences, as studied in 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, are determined by dipole moment measurements and quantum chemical calculations . These properties, including polarity and conformation, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Environmental Toxicology and Contamination

Research on chlorophenols (CPs), which share structural similarities with the compound , focuses on their environmental presence and toxic effects, particularly in aquatic ecosystems. CPs, as ubiquitous contaminants, are known for their persistence and bioaccumulation potential, leading to acute and chronic toxic effects on aquatic organisms. Studies reveal CPs' mechanisms of toxicity, including oxidative stress induction, immune system alteration, endocrine disruption, and potential carcinogenicity through cell proliferation and DNA damage pathways (Ge et al., 2017).

Analytical and Environmental Chemistry

Investigations into acetaminophen, a compound structurally related to the target compound through its acetamide moiety, have focused on its environmental fate, toxicity, and removal strategies. The occurrence of acetaminophen in water bodies, its transformation into toxic metabolites, and the effectiveness of advanced oxidation processes (AOPs) in its removal are of particular interest. Studies suggest that AOPs can degrade acetaminophen into various by-products, highlighting the importance of understanding these processes for environmental protection (Qutob et al., 2022).

Biogeochemical Processes and Transformation Potential

The natural attenuation and transformation of chlorinated compounds in environmental settings, including hyporheic zones, have been extensively studied. These areas serve as natural bioreactors where biotransformation processes can significantly reduce contaminant fluxes to surface water bodies. Research into the biogeochemical cycling and microbial processes involved offers insights into the natural degradation pathways of chlorinated compounds, potentially applicable to the environmental management of related contaminants (Weatherill et al., 2018).

Degradation and Treatment Technologies

The degradation of chlorinated phenols using zero valent iron (ZVI) and bimetallic systems demonstrates the potential for efficient dechlorination and removal of such contaminants from the environment. These systems, which can overcome the limitations of ZVI through enhanced reactivity, highlight the importance of material science and engineering in developing effective treatment solutions for chlorinated organic pollutants (Gunawardana et al., 2011).

特性

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-13-2-11-19(23-22-13)25-17-9-7-16(8-10-17)21-18(24)12-14-3-5-15(20)6-4-14/h2-11H,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSBBXGPTQKYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)